3-(4-Fluorobenzoyl)tropane

Dopamine transporter Uptake inhibition Striatal synaptosomes

Researchers requiring a validated low-affinity DAT ligand for transporter occupancy studies face limited options with adequate affinity windows. 3-(4-Fluorobenzoyl)tropane (3-FBOT) addresses this gap with a DAT IC50 of 16.5 µM, enabling washout and dissociation rate measurements impractical with sub-nanomolar phenyltropanes. - ~46-fold weaker than cocaine at DAT; prevents saturation artifacts in binding kinetics assays. - C3 ketone linkage eliminates esterase-mediated hydrolysis, enabling linker-specific metabolic stability comparisons. - Para-fluorine provides a 19F NMR handle for halogen-substitution SAR campaigns. Supplied at ≥95% purity for research use only, with reliable global logistics and batch-specific quality documentation.

Molecular Formula C15H18FNO
Molecular Weight 247.31 g/mol
Cat. No. B1258479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobenzoyl)tropane
Synonyms3-(4-fluorobenzoyl)tropane
3-FBOT
Molecular FormulaC15H18FNO
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H18FNO/c1-17-13-6-7-14(17)9-11(8-13)15(18)10-2-4-12(16)5-3-10/h2-5,11,13-14H,6-9H2,1H3
InChIKeySFKXMCNVYWUQCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorobenzoyl)tropane Structural and Pharmacological Profile


3-(4-Fluorobenzoyl)tropane (CAS 96920-56-8, synonym 3-FBOT) is a synthetic tropane alkaloid derivative with the molecular formula C15H18FNO and a molecular weight of 247.31 g/mol [1]. Its structure comprises a classical 8-azabicyclo[3.2.1]octane (tropane) scaffold substituted at the 3-position with a 4-fluorobenzoyl group via a ketone (C=O) linkage, distinguishing it from both ester-linked cocaine analogs and directly aryl-substituted phenyltropanes [2]. The compound was originally synthesized and evaluated for potential neuroleptic activity [3]. Commercial availability is typically at 95–98% purity for research use only [1].

Low-affinity DAT ligand probe for transporter occupancy studies
Fluorine-probe SAR scaffold with 19F NMR spectroscopic handle
Ketone-linked tropane for metabolic stability comparison studies
Non-stimulant tropane chemotype for receptor engagement profiling

Procurement Rationale: Why Generic Tropane Substitution Fails


Compounds within the tropane class cannot be interchanged generically because subtle structural variations at the 3-position fundamentally alter transporter affinity, functional selectivity, and metabolic stability. The ketone linkage in 3-FBOT creates a distinct electronic and conformational landscape compared to the ester of cocaine or 4-fluorotropacocaine, and the direct aryl attachment of phenyltropanes like WIN 35,428 [1]. These structural differences manifest as large, quantifiable gaps in DAT inhibition potency: the compound's IC50 at DAT exceeds that of cocaine by approximately 50-fold and that of high-affinity phenyltropanes by over three orders of magnitude [2][3]. Furthermore, the compound's historical investigation as a neuroleptic candidate [4] underscores a pharmacological direction that diverges from the psychostimulant profile of cocaine analogs, making its procurement a deliberate choice for specific structure–activity relationship (SAR) or target-engagement study designs rather than a default selection.

3-FBOT (ketone C3 linker)
Cocaine / Fluorotropacocaine (ester C3)
Ketone vs. ester linkage alters metabolic pathway and binding-pocket geometry; hydrolysis profiles differ
3-FBOT (low DAT affinity)
WIN 35,428 (high DAT affinity)
Affinity profile may shift transporter occupancy interpretation across experimental contexts
3-FBOT (para-fluoro benzoyl)
Tropacocaine (non-fluorinated)
19F NMR spectroscopic and 18F radiolabeling handle absent in non-fluorinated analog
3-FBOT (neuroleptic investigation trajectory)
Cocaine / WIN 35,428 (psychostimulant)
Pharmacological investigation context may not transfer across stimulant vs. non-stimulant tropane classes

Quantitative Differentiation vs. Cocaine, WIN 35,428, and Tropacocaine


DAT Inhibition Potency Comparison

3-FBOT inhibits [3H]dopamine uptake via the dopamine transporter (DAT) with an IC50 of 16,500 nM in Wistar rat striatal synaptosomes [1]. Under comparable assay conditions, cocaine exhibits an IC50 of approximately 358 nM [2], while the high-affinity phenyltropane WIN 35,428 has a high-affinity Kd of 4.7 nM [3]. This represents a roughly 46-fold potency gap versus cocaine and a >3,500-fold gap versus WIN 35,428 at the DAT, establishing 3-FBOT as a low-affinity DAT ligand suitable for experimental contexts where sub-micromolar transporter blockade is not desired.

DAT Inhibition Potency
Context-dependent
3-FBOT IC50 = 16.5 µM vs. cocaine ≈ 0.36 µM vs. WIN 35,428 Kd = 4.7 nM. ~46-fold weaker than cocaine; >3,500-fold weaker than WIN 35,428 at DAT. Rat striatal synaptosomes, [3H]dopamine uptake assay.
Low-affinity DAT probe context; supports occupancy and off-rate study designs
Cross-study comparable; assay conditions and species may vary
Dopamine transporter Uptake inhibition Striatal synaptosomes

C3 Linkage Chemistry: Ketone vs. Ester vs. Direct Aryl

3-FBOT features a ketone carbonyl (C=O) directly connecting the 4-fluorophenyl ring to the tropane C-3 position, as confirmed by its IUPAC name: (4-fluorophenyl)-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]methanone [1]. This contrasts with cocaine and 4-fluorotropacocaine (pFBT), which employ an ester (O-C=O) linkage [2], and with WIN 35,428, which attaches the 4-fluorophenyl group directly to the C-3 carbon without an intervening carbonyl [3]. The ketone topology introduces distinct hydrogen-bond acceptor geometry (3 H-bond acceptors) and altered conformational flexibility around the C3–CO bond, impacting how the ligand orients within the transporter binding pocket and its susceptibility to metabolic hydrolysis versus esterase-mediated cleavage of cocaine analogs.

C3 Linker Chemistry
Class-level
Ketone (C=O) at C3 position; 3 H-bond acceptors. Cocaine and 4-fluorotropacocaine use ester (O-C=O); WIN 35,428 uses direct C–C aryl attachment. Distinct conformational flexibility and metabolic susceptibility.
Supports C3 linker SAR interpretation; metabolic pathway differs from ester-linked analogs
Class-level inference based on structural analysis; binding-mode data to verify
Structure-activity relationship Linker chemistry Tropane scaffold

Neuroleptic vs. Psychostimulant Pharmacological Trajectory

In contrast to cocaine and phenyltropane analogs, which have been extensively characterized as psychomotor stimulants and DAT inhibitors with abuse liability, 3-FBOT was originally synthesized and evaluated for potential neuroleptic (antipsychotic) activity [1]. The 1984 study by Fontenla et al. specifically investigated 3-(p-fluorobenzoyl)-tropane for neuroleptic effects, placing it in a pharmacological category distinct from cocaine-like stimulants [1]. While cocaine analogs such as WIN 35,428 exhibit potent cocaine-like behavioral effects in drug discrimination assays and are 6–13 times more potent than cocaine in producing cocaine-appropriate responding [2], the neuroleptic investigation of 3-FBOT suggests engagement with a different receptor/transporter profile, potentially involving dopamine D2 receptor antagonism rather than pure DAT blockade.

Neuroleptic Investigation Context
Class-level
Originally synthesized and evaluated for neuroleptic activity (Fontenla et al. 1984). Cocaine and WIN 35,428 characterized as psychomotor stimulants with abuse liability; WIN 35,428 is 6–13× more potent than cocaine in behavioral discrimination assays.
Reported neuroleptic investigation context; pharmacological trajectory diverges from stimulant tropanes
Historical study; receptor engagement profile requires further verification
Neuroleptic activity Dopamine receptor Behavioral pharmacology

Fluorine Substitution Effect on DAT Affinity

The para-fluorine substituent on the benzoyl ring of 3-FBOT differentiates it from the non-fluorinated parent benzoyltropane (tropacocaine). Tropacocaine exhibits an IC50 of approximately 5.6 µM for inhibition of norepinephrine uptake, and is reported to be far less potent than cocaine at inhibiting dopamine uptake in mouse whole-brain synaptosomes [1][2]. While 3-FBOT's DAT IC50 of 16.5 µM indicates generally weak transporter affinity, the presence of fluorine modulates the compound's lipophilicity (predicted XLogP3-AA ≈ 2.5–3.0 vs. ~2.2 for tropacocaine), metabolic stability, and potential for 18F radiolabeling [3]. The fluorine atom creates a distinct electrostatic surface potential on the benzoyl ring, enabling researchers to probe halogen-specific effects on binding kinetics and transporter selectivity that cannot be addressed with the non-fluorinated analog.

Fluorine Substitution Effect
Context-dependent
Para-fluoro benzoyl substituent; predicted XLogP3-AA ≈ 2.5–3.0 vs. ~2.2 for non-fluorinated tropacocaine (ΔlogP ≈ 0.3–0.8). Tropacocaine IC50 = 5.6 µM for norepinephrine uptake; far less potent than cocaine at DAT.
Supports fluorine-probe SAR studies; 19F NMR and 18F PET radiolabeling potential
Cross-study comparable; predicted logP values from PubChem/ACD Labs
Fluorine substitution DAT affinity Halogen SAR

Application Scenarios for Evidence-Based Procurement


Low-Affinity DAT Probe for Occupancy and Off-Rate Studies

With a DAT IC50 of 16.5 µM—approximately 46-fold weaker than cocaine—3-FBOT serves as an ideal low-affinity reference ligand for transporter occupancy experiments where complete DAT saturation by high-affinity probes (e.g., WIN 35,428 at Kd = 4.7 nM [1]) would obscure subtle binding kinetics. Its weak affinity enables washout and dissociation rate measurements that are impractical with sub-nanomolar phenyltropane ligands.

Fluorine-Probe SAR Reference Compound

The para-fluorine atom on the benzoyl ring provides a unique 19F NMR spectroscopic handle and potential for 18F radiolabeling absent in non-fluorinated tropacocaine [1]. Researchers conducting halogen-substitution SAR campaigns can use 3-FBOT as the fluorinated reference point against chloro-, bromo-, and iodo-benzoyl tropane analogs to isolate electronic vs. steric contributions to transporter binding.

Ketone-Linked Reference for Metabolic Stability Comparison

The ketone (C=O) linkage at the C3 position distinguishes 3-FBOT from ester-linked analogs such as cocaine and 4-fluorotropacocaine (pFBT) [1][2]. This structural feature makes 3-FBOT a critical comparator in metabolic stability assays, where esterase-mediated hydrolysis (dominant in cocaine clearance) is absent, allowing investigators to attribute stability differences specifically to the C3 linker chemistry.

Non-Stimulant Scaffold for Neuroleptic Mechanism Investigation

Given its original investigation as a potential neuroleptic agent [1], 3-FBOT offers a departure from the psychostimulant bias of the phenyltropane class. Laboratories exploring D2-family receptor engagement or antipsychotic-like mechanisms within the tropane chemotype can use 3-FBOT as a starting scaffold that has documented historical precedent for non-cocaine-like behavioral pharmacology, distinct from the stimulant and abuse-liability profiles of WIN 35,428 and cocaine [2].

Application
Selection Property
Validation Focus
DAT occupancy and dissociation studies
Low-affinity DAT binding context
Off-rate and washout kinetics
Fluorine-probe SAR studies
19F NMR spectroscopic handle
Halogen-substitution SAR interpretation
Metabolic stability comparison studies
Ketone C3 linker chemistry
Esterase-independent metabolic profiling
Non-stimulant tropane mechanism studies
Reported neuroleptic investigation context
D2-family receptor engagement profiling
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